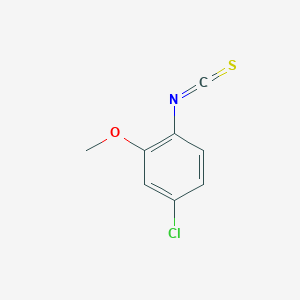
2-(Bromomethyl)-4-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzaldehyde typically involves the bromination of 4-chlorobenzaldehyde. One common method is the reaction of 4-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product. The use of solvents like acetone or dichloromethane can facilitate the reaction and improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: The major product is 2-(Bromomethyl)-4-chlorobenzoic acid.
Reduction: The major product is 2-(Bromomethyl)-4-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-chlorobenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzaldehyde primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The aldehyde group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-naphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.
2-Bromomethyl-anthraquinone: Contains an anthraquinone core with a bromomethyl group.
Ethyl 2-(bromomethyl)acrylate: An ester with a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4-chlorobenzaldehyde is unique due to the presence of both a bromomethyl group and a chlorine atom on the benzene ring. This combination of substituents enhances its reactivity and allows for a diverse range of chemical transformations. The compound’s dual functionality makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules .
Propiedades
Fórmula molecular |
C8H6BrClO |
|---|---|
Peso molecular |
233.49 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 |
Clave InChI |
BXXQOZDXXRKSFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CBr)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


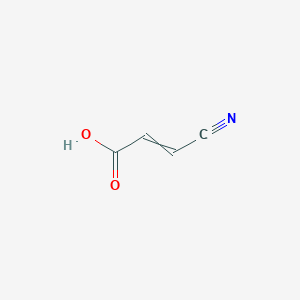

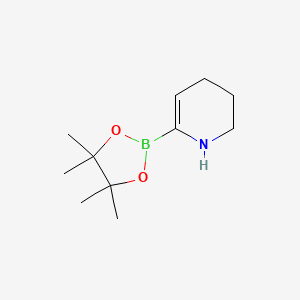

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
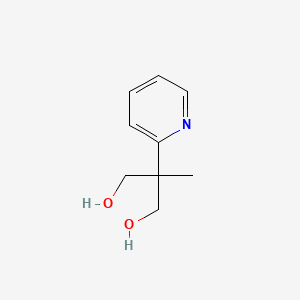
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
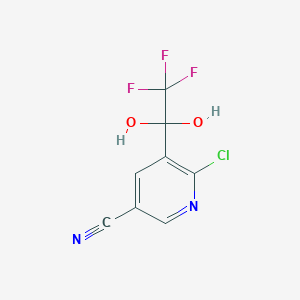
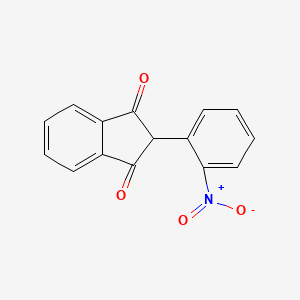
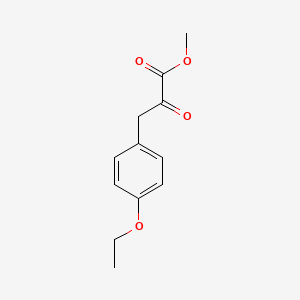


![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
